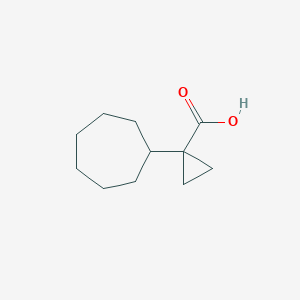
1-Cycloheptylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cycloheptylcyclopropane-1-carboxylic acid is a non-proteinogenic amino acid that plays a crucial role in the biosynthesis of the plant hormone ethylene . Ethylene regulates various developmental processes and responses to environmental stresses in plants .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 1-Cycloheptylcyclopropane-1-carboxylic acid involves several steps. One common approach starts with the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase. Subsequently, SAM is converted to this compound (ACC) through the action of ACC synthase (ACS) (Figure 1) .
Industrial Production:: While industrial-scale production methods for this compound are not widely documented, research laboratories typically synthesize it using chemical methods.
Analyse Chemischer Reaktionen
1-Cycloheptylcyclopropane-1-carboxylic acid undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. The major products formed from these reactions contribute to the overall regulation of ethylene biosynthesis.
Wissenschaftliche Forschungsanwendungen
1-Cycloheptylcyclopropane-1-carboxylic acid has diverse applications in scientific research:
Plant Development: It influences plant growth, flowering, and fruit ripening.
Cell Wall Signaling: ACC participates in cell wall signaling pathways.
Pathogen Virulence: ACC affects pathogen responses in plants.
Wirkmechanismus
The primary mechanism of action involves ACC as a precursor to ethylene. recent evidence suggests that ACC also plays a signaling role independent of ethylene biosynthesis. Post-translational modifications of ACS proteins and ACC transport contribute to this dual function .
Vergleich Mit ähnlichen Verbindungen
1-Cycloheptylcyclopropane-1-carboxylic acid is unique due to its specific structure and role in ethylene regulation. Similar compounds include other amino acids involved in plant hormone biosynthesis, such as 1-aminocyclopropane-1-carboxylic acid (ACC) and 1-cyclohexene-1-carboxylic acid .
!Figure 1: Ethylene biosynthetic pathway and ACC conjugation
Eigenschaften
Molekularformel |
C11H18O2 |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
1-cycloheptylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c12-10(13)11(7-8-11)9-5-3-1-2-4-6-9/h9H,1-8H2,(H,12,13) |
InChI-Schlüssel |
PYWZMQXPLRDPRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)C2(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


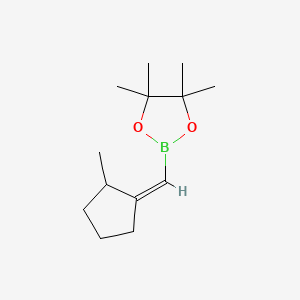
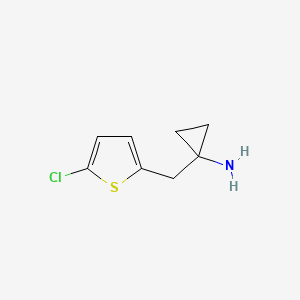


amine](/img/structure/B13527376.png)



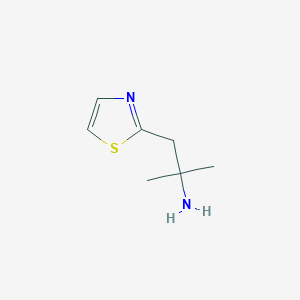
![2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine](/img/structure/B13527403.png)
![1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine](/img/structure/B13527404.png)

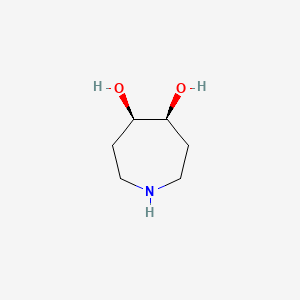
![Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B13527414.png)
